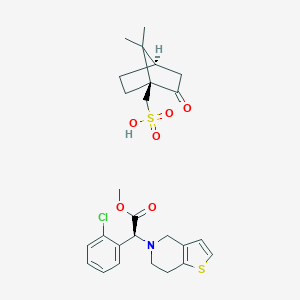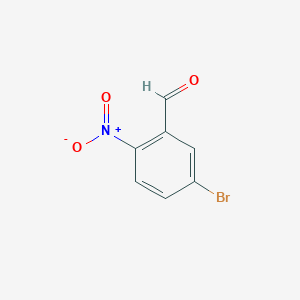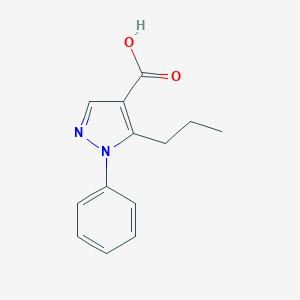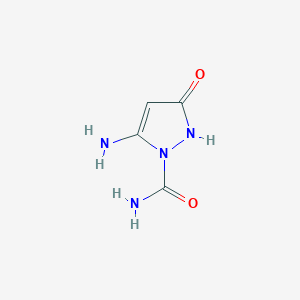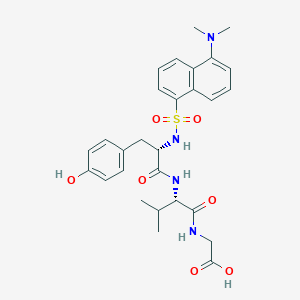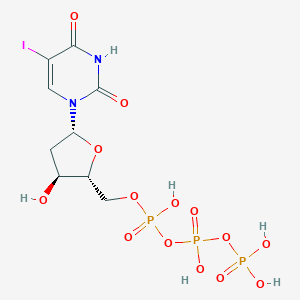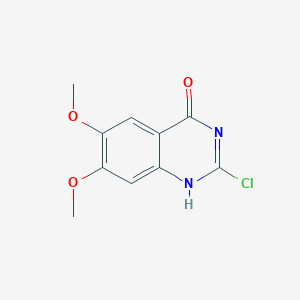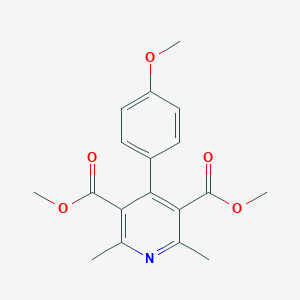
11-Progesterone acridinium estertrifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Saponaretin is a flavone glucoside, specifically the apigenin-6-C-glucoside . Unlike the prefix “iso” in its name, which usually denotes an isoflavonoid, here it refers to the position of the glucoside on the flavone relative to vitexin . Natural sources of saponaretin include the passion flower, cannabis, oats, and the açaí palm.
Preparation Methods
Synthetic Routes::
- Saponaretin can be synthesized through various methods, including chemical reactions involving flavonoid precursors.
- One common approach involves glycosylation of apigenin using glucose as the glycosyl donor.
- The specific synthetic routes may vary, but they generally aim to attach the glucose moiety to the apigenin scaffold.
- While saponaretin is not produced industrially on a large scale, its isolation from natural sources remains the primary method.
- Extraction from plants rich in saponaretin, such as Saponaria officinalis, provides the compound for research purposes.
Chemical Reactions Analysis
Reactivity::
- Saponaretin can undergo various chemical reactions typical of flavones.
- These reactions include oxidation, reduction, and substitution processes.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation (using H₂ and a metal catalyst) are employed.
Substitution: Various reagents can introduce functional groups (e.g., halogens) onto the flavone ring.
- Oxidation may yield hydroxylated derivatives.
- Reduction can lead to dihydroflavones.
- Substitution reactions result in modified saponaretin derivatives.
Scientific Research Applications
Saponaretin has diverse applications:
Chemistry: Used as a model compound for studying flavonoid reactivity.
Biology: Investigated for its antioxidant properties and potential health benefits.
Medicine: Under scrutiny for its hepatoprotective effects.
Industry: Limited applications due to its natural occurrence and lack of large-scale production.
Mechanism of Action
- Saponaretin’s precise mechanism of action is not fully elucidated.
- It likely involves interactions with cellular pathways, possibly through modulation of enzymes or receptors.
Comparison with Similar Compounds
- Saponaretin shares similarities with other flavone glucosides, such as vitexin and isoorientin .
- Its uniqueness lies in the specific position of the glucoside moiety on the flavone backbone.
Properties
CAS No. |
113578-24-8 |
|---|---|
Molecular Formula |
C47H51F3N2O9S |
Molecular Weight |
877 g/mol |
IUPAC Name |
[4-[2-[[2-[[(8S,9S,10R,11R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl]oxy]acetyl]amino]ethyl]phenyl] 10-methylacridin-10-ium-9-carboxylate;trifluoromethanesulfonate |
InChI |
InChI=1S/C46H50N2O6.CHF3O3S/c1-28(49)36-19-20-37-33-18-15-30-25-31(50)21-23-45(30,2)43(33)40(26-46(36,37)3)53-27-41(51)47-24-22-29-13-16-32(17-14-29)54-44(52)42-34-9-5-7-11-38(34)48(4)39-12-8-6-10-35(39)42;2-1(3,4)8(5,6)7/h5-14,16-17,25,33,36-37,40,43H,15,18-24,26-27H2,1-4H3;(H,5,6,7)/t33-,36+,37-,40+,43+,45-,46+;/m0./s1 |
InChI Key |
FEZBZGDUFCMDHY-KMFDWQNXSA-N |
SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OCC(=O)NCCC5=CC=C(C=C5)OC(=O)C6=C7C=CC=CC7=[N+](C8=CC=CC=C86)C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OCC(=O)NCCC5=CC=C(C=C5)OC(=O)C6=C7C=CC=CC7=[N+](C8=CC=CC=C86)C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OCC(=O)NCCC5=CC=C(C=C5)OC(=O)C6=C7C=CC=CC7=[N+](C8=CC=CC=C86)C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Synonyms |
11-PAMTA 11-progesterone acridinium estertrifluoromethanesulfonate 11-progesteryl-2-carboxymethyltyramine-4-(10-methyl)acridinium-9-carboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


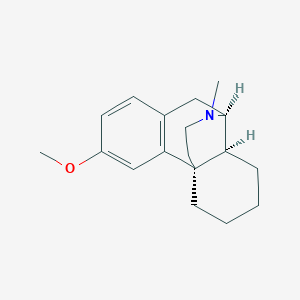

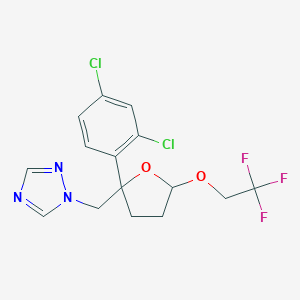
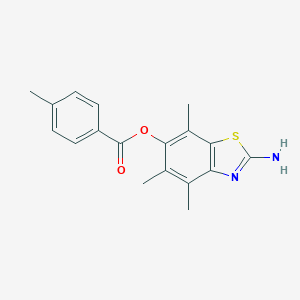
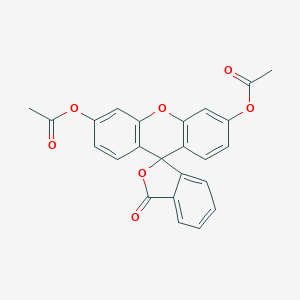
![2-[(3S,4aS,6aR,7R,10aR,10bS)-7-(1H-indol-3-ylmethyl)-6a,10b-dimethyl-8-methylidene-1,2,3,4a,5,6,7,9,10,10a-decahydrobenzo[f]chromen-3-yl]propan-2-ol](/img/structure/B48481.png)
